Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

Catalog No.
S13124442
CAS No.
M.F
C10H10ClNO2S
M. Wt
243.71 g/mol
Availability
In Stock
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Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate h...

Product Name

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

IUPAC Name

methyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

InChI

InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H

InChI Key

SFDREXXEEPJXAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is an organic compound characterized by the molecular formula C10H10ClNO2SC_{10}H_{10}ClNO_2S and a molecular weight of approximately 207.25 g/mol. This compound features a benzo[b]thiophene core, which is a bicyclic structure containing both benzene and thiophene rings. The presence of an amino group and a carboxylate ester contributes to its potential reactivity and biological activity. The hydrochloride form indicates that it is a salt, enhancing its solubility in water, which is beneficial for various applications in medicinal chemistry and biological research .

, typical of compounds containing amino and carboxylate functional groups:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylate can act as an acid.
  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with electrophiles.
  • Esterification: The carboxylate moiety can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The nitro or carbonyl groups (if present) can be reduced to amines or alcohols, respectively.

These reactions are essential for synthesizing derivatives or modifying the compound for specific applications in drug development .

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride exhibits various biological activities, making it a subject of interest in pharmacological studies. Preliminary research suggests potential:

  • Antimicrobial Properties: Some derivatives of benzo[b]thiophene have shown activity against bacteria and fungi.
  • Anticancer Activity: Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Certain derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.

The specific mechanisms of action and efficacy need further investigation through clinical studies .

The synthesis of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride can be achieved through several methods:

  • Condensation Reactions: Starting from commercially available thiophene derivatives, condensation with suitable amines can yield the desired product.
  • Nitration followed by Reduction: Nitration of a benzo[b]thiophene followed by reduction can introduce amino groups at specific positions.
  • Carboxylation: The introduction of the carboxylate group can be achieved through carboxylation reactions using carbon dioxide under basic conditions.

Each method may vary in yield and purity, necessitating optimization for specific applications .

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride has several applications:

  • Pharmaceutical Development: As a potential lead compound in drug discovery for antimicrobial or anticancer agents.
  • Chemical Research: Used as a building block in organic synthesis to develop more complex molecules.
  • Biological Studies: Investigated for its effects on cellular mechanisms, particularly in cancer and inflammation research.

Its unique structure allows it to serve as a versatile intermediate in synthetic organic chemistry .

Interaction studies involving methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride focus on its binding affinity to various biological targets:

  • Enzyme Inhibition: Studies may explore its role as an inhibitor of specific enzymes implicated in disease pathways.
  • Receptor Binding: Investigating its interaction with receptors could elucidate its pharmacological profile.
  • Protein-Ligand Interactions: Understanding how this compound interacts with proteins can inform its mechanism of action and therapeutic potential.

These studies are crucial for assessing the viability of this compound as a therapeutic agent .

Several compounds share structural similarities with methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Methyl 7-amino-benzo[b]thiophene-2-carboxylate20699-86-90.94
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate20699-85-x0.87
Methyl benzo[b]thiophene-2-carboxylate22913-24-20.86
Ethyl 3-amino-benzo[b]thiophene-2-carboxylate34761-09-60.85
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate34084-89-40.82

Uniqueness

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological activities compared to other similar compounds. Its amino group positioning plays a critical role in enhancing its reactivity and potential therapeutic effects .

X-ray Diffraction Analysis of Benzothiophene Derivatives

X-ray crystallographic analysis has established benzothiophene derivatives as fundamentally planar heterocyclic systems with characteristic structural features that significantly influence their solid-state packing and intermolecular interactions [1] [2]. The benzothiophene core consists of a benzene ring fused to a thiophene ring, forming a rigid bicyclic framework with delocalized π-electron systems [3] [4].

Comprehensive crystallographic investigations of benzothiophene derivatives reveal consistent structural patterns across the family. The benzothiophene ring systems demonstrate remarkable planarity, with root mean square deviations typically ranging from 0.006 to 0.075 Å from the mean plane [4]. For compounds containing both benzene and thiophene rings, dihedral angles between these components are minimal, typically less than 2°, confirming the essential coplanarity of the fused system [5].

Analysis of 2,7-dibromo- [6]benzothieno[3,2-b] [6]benzothiophene derivatives through sequential oxidation studies demonstrates how sulfur oxidation significantly alters crystal packing arrangements [1]. The oxidized forms exhibit increased thermal stability and modified electronic properties, with quantum yields exceeding 99%. These structural transformations are accompanied by changes in unit cell parameters and molecular packing motifs.

The crystal structures of functionalized benzothiophene derivatives consistently exhibit monoclinic crystal systems, with space groups predominantly P21/c or C2/c [4] [7]. Representative crystallographic data for methyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride shows typical unit cell parameters consistent with this structural family [6] [8].

Table 1: Crystallographic Parameters for Selected Benzothiophene Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
2,7-diBr-BTBTMonoclinicP21/c5.927.8314.1298.2649.22
2,7-diBr-BTBTDOMonoclinicP21/c6.047.9114.2898.5676.42
2,7-diBr-BTBTTOMonoclinicP21/c6.158.0214.4598.8703.82
Benzothiophene-2-carboxylic acidMonoclinic (C2/c)C2/c14.635(4)5.8543(9)19.347(3)103.95(1)1608.8(6)8
Benzothiophene triazole derivativeMonoclinicP21/c7.9588(1)25.9840(4)9.5178(2)96.853(1)1954.23(6)4

Molecular packing analysis reveals that benzothiophene derivatives typically adopt herringbone arrangements in the solid state [9] [10]. This packing motif is characterized by T-shaped intermolecular contacts between aromatic units, optimizing π-π stacking interactions while maintaining efficient space filling. The herringbone pattern is particularly evident in compounds with asymmetric substitution patterns, where steric considerations favor this arrangement over simple π-stacking geometries [11] [12].

Thin film crystallographic studies demonstrate that molecular packing can differ significantly between bulk and thin film phases [9]. In 2-decyl-7-phenyl- [6]benzothieno[3,2-b] [6]benzothiophene systems, the bulk double-layer crystal structure forms initially during thin film growth, followed by transition to a metastable single-layer phase through cross-nucleation mechanisms [9].

Hydrogen Bonding Patterns in Hydrochloride Salts

Hydrochloride salt formation fundamentally alters the hydrogen bonding landscape of amino-substituted benzothiophene derivatives, creating extended three-dimensional networks that stabilize the crystal structure [13] [14] [15]. The protonation of amino groups generates ammonium cations capable of forming multiple hydrogen bonds with chloride anions and other hydrogen bond acceptors within the crystal lattice [13] [14].

The primary hydrogen bonding interactions in benzothiophene hydrochloride salts involve N—H···Cl contacts, which represent the strongest directional interactions in these systems [13] [14]. These interactions typically exhibit N···Cl distances ranging from 3.097 to 3.118 Å, with nearly linear N—H···Cl angles between 164° and 173° [13]. The chloride anions function as bridging units, accepting hydrogen bonds from multiple ammonium groups to form one-dimensional chains or two-dimensional networks [14] [16].

Secondary hydrogen bonding interactions include C—H···Cl contacts from aromatic protons, which contribute to the overall stability of the crystal structure despite their weaker nature [13]. These interactions typically show C···Cl distances of approximately 4.0 Å with C—H···Cl angles near 166° [13]. Such contacts are particularly important in systems where the primary N—H···Cl interactions are geometrically constrained.

Table 2: Hydrogen Bonding Parameters in Hydrochloride Salt Structures

InteractionD-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)D-H···A (°)
N—H···ClN1—H1A···Cl10.892.213.0968(8)172.8
N—H···ClN1—H1B···Cl20.872.253.1184(8)164.0
C—H···ClC6—H6···Cl10.932.834.0013(11)165.8
O—H···ClO3—H3···Cl20.822.343.162(4)178.2
N—H···ON1—H1···O20.912.082.985(3)171.5
O—H···OOw—H···O30.851.942.789(5)176.8

Hirshfeld surface analysis quantifies the relative contributions of different intermolecular contacts in hydrochloride salt structures [14]. In typical amino benzothiophene hydrochloride salts, H···H contacts dominate the surface area (51.5-70.4%), followed by C···H/H···C contacts (20.0-20.5%) and Cl···H/H···Cl contacts (8.3-12.8%) [13] [14]. Although chloride-hydrogen interactions represent a smaller percentage of the total surface area, they exert the greatest influence on crystal packing due to their strong directional nature.

The topology of hydrogen bonding networks in these systems can be described using graph set notation [14] [16]. Common motifs include R₂²(8) rings formed by paired N—H···Cl interactions, and C(7) to C(13) chains propagating along crystallographic axes [14]. The combination of strong primary interactions and weaker secondary contacts creates robust three-dimensional networks that contribute to the enhanced crystallization properties and stability of hydrochloride salts compared to their free base forms [15].

Water molecules, when present in hydrated salt structures, participate as both hydrogen bond donors and acceptors, forming additional stabilizing interactions [14] [16]. These water molecules can bridge between drug cations and chloride anions, creating more complex hydrogen bonding topologies described as tetranodal networks with 1,3,3,3-connectivity patterns [16].

Spectroscopic Profiling

¹H-NMR and ¹³C-NMR Spectral Interpretation

Nuclear magnetic resonance spectroscopy provides definitive structural identification and characterization of methyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride through distinctive chemical shift patterns and coupling relationships [17] [18] [19]. The ¹H-NMR spectrum exhibits characteristic resonances that reflect the electronic environment of protons within the benzothiophene framework and its substituents [17] [20].

The aromatic region of the ¹H-NMR spectrum displays four distinct multipets corresponding to the benzene ring protons of the benzothiophene system [17]. The most downfield signal appears at δ 7.84 ppm as a doublet of doublets, assigned to H-4, which experiences deshielding from both the fused thiophene ring and the adjacent amino group [17]. The H-7 proton resonates at δ 7.59 ppm as a doublet, while H-5 and H-6 appear at δ 7.08 and δ 6.87 ppm respectively, with H-6 showing the most upfield shift due to the electron-donating effect of the adjacent amino group [17].

The thiophene H-3 proton manifests as a singlet at δ 7.75 ppm, characteristic of the electron-deficient nature of the thiophene ring when bearing an electron-withdrawing ester substituent [17] [18]. This chemical shift is consistent with related benzothiophene-2-carboxylate derivatives reported in the literature [18] [19].

Table 3: ¹H NMR Spectral Data for Methyl 5-amino-1-benzothiophene-2-carboxylate

Proton AssignmentChemical Shift (ppm)MultiplicityJ (Hz)
H-4 (aromatic)7.84dd8.8, 0.6
H-5 (aromatic)7.08d8.8, 2.4
H-6 (aromatic)6.87d2.4
H-7 (aromatic)7.59d-
H-3 (thiophene)7.75s-
NH₂ (amino)4.8-5.2 (br)br s-
OCH₃ (methyl ester)3.89s-

The amino group protons appear as a broad signal between δ 4.8-5.2 ppm, with the broadening attributed to rapid exchange with trace water and temperature-dependent chemical shift variation [15]. In the hydrochloride salt form, these protons may be further broadened due to protonation equilibria and hydrogen bonding interactions with the chloride anion [15].

The methyl ester group resonates as a sharp singlet at δ 3.89 ppm, providing a characteristic three-proton integration that serves as an internal reference for quantitative analysis [17]. This chemical shift is typical for aromatic methyl esters and remains relatively invariant across different benzothiophene derivatives [21].

Coupling constant analysis reveals the typical ortho-coupling pattern for the benzene ring protons, with ³J values of approximately 8.8 Hz between adjacent aromatic protons [17]. Meta-coupling between H-5 and H-7 produces a smaller coupling constant of 2.4 Hz, while long-range coupling between thiophene and benzene ring protons is negligible [17].

¹³C-NMR spectroscopy provides complementary structural information through characteristic carbon chemical shifts that reflect the electronic environment within the benzothiophene framework [18] [19] [22]. The carbonyl carbon of the ester group appears at the most downfield position, typically around δ 163.5 ppm, consistent with aromatic ester functionalities [18] [19].

Table 4: ¹³C NMR Spectral Data for Methyl 5-amino-1-benzothiophene-2-carboxylate

Carbon AssignmentChemical Shift (ppm)
C=O (ester)163.5
C-2 (thiophene)130.2
C-3a (aromatic)140.8
C-4 (aromatic)125.4
C-5 (aromatic)108.2
C-6 (aromatic)115.3
C-7 (aromatic)128.9
C-7a (aromatic)132.6
OCH₃ (methyl)52.1

The aromatic carbon region spans from δ 108.2 to δ 140.8 ppm, with C-5 bearing the amino substituent showing the most upfield shift due to the electron-donating nature of the amino group [18] [19]. The quaternary carbons C-3a and C-7a appear at δ 140.8 and δ 132.6 ppm respectively, reflecting their role as bridging carbons between the benzene and thiophene rings [18].

The thiophene C-2 carbon resonates at δ 130.2 ppm, positioned between the ester carbonyl and the bridging carbons in chemical shift [18] [19]. This positioning reflects the electron-withdrawing effect of the ester group balanced against the aromatic character of the thiophene ring [18].

The methyl carbon of the ester group appears at δ 52.1 ppm, a value characteristic of methyl esters attached to aromatic systems [18] [19] [21]. This chemical shift provides definitive confirmation of the methyl ester functionality and distinguishes the compound from ethyl or other alkyl ester analogs [18] [21].

Two-dimensional NMR techniques, including COSY and HMBC experiments, confirm connectivity patterns and long-range correlations within the benzothiophene framework [23] [22]. HMBC correlations between the ester carbonyl carbon and the thiophene H-3 proton establish the regiochemistry of substitution, while COSY correlations map the coupling network within the benzene ring system [23].

IR Spectroscopy for Functional Group Identification

Infrared spectroscopy provides comprehensive functional group identification and structural confirmation for methyl 5-amino-1-benzothiophene-2-carboxylate hydrochloride through characteristic vibrational frequencies that reflect the molecular framework and substituent groups [24] [25] [21]. The IR spectrum exhibits distinctive absorption bands corresponding to N-H, C-H, C=O, and aromatic C=C stretching vibrations, each providing specific structural information [21] [26].

The amino group manifests through N-H stretching vibrations appearing in the 3450-3300 cm⁻¹ region as medium intensity absorptions [25] [26]. In the hydrochloride salt form, these bands may be broadened and shifted to lower frequencies due to hydrogen bonding interactions with the chloride anion [25]. The presence of two N-H stretching bands at approximately 3380 and 3320 cm⁻¹ confirms the primary amino group and indicates the degree of hydrogen bonding in the crystal structure [25] [26].

Aromatic C-H stretching vibrations occur in the 3100-3000 cm⁻¹ region, typically observed around 3080 cm⁻¹ for benzothiophene derivatives [21] [26]. These absorptions are generally weaker than N-H stretches but provide confirmation of the aromatic character of the benzothiophene core [26].

The ester carbonyl group produces the most characteristic and intense absorption in the IR spectrum, appearing at approximately 1715 cm⁻¹ [25] [21]. This frequency is typical for aromatic esters and reflects the conjugation between the carbonyl group and the aromatic thiophene ring [21] [26]. The C=O stretching frequency provides definitive confirmation of the ester functionality and can be used to distinguish between different ester types [25] [26].

Table 5: IR Spectroscopic Analysis of Functional Groups

Functional GroupFrequency Range (cm⁻¹)IntensityObserved (cm⁻¹)
N-H stretch (amino)3450-3300Medium3380, 3320
C-H stretch (aromatic)3100-3000Medium3080
C=O stretch (ester)1730-1700Strong1715
C=C stretch (aromatic)1600-1500Medium1580, 1520
C-N stretch1350-1250Medium1295
C-O stretch (ester)1300-1100Strong1230
C-S stretch700-600Weak665
N-H bend (amino)1650-1580Medium1620
C-H bend (aromatic)900-700Medium820, 750

Aromatic C=C stretching vibrations appear as multiple bands in the 1600-1500 cm⁻¹ region, typically observed at 1580 and 1520 cm⁻¹ [21] [26]. These absorptions reflect the conjugated aromatic system of the benzothiophene core and are influenced by the electronic effects of the amino and ester substituents [26].

The C-N stretching vibration of the amino group manifests around 1295 cm⁻¹, providing additional confirmation of the amino functionality [26]. This absorption is particularly important for distinguishing primary amines from secondary or tertiary amines [26].

The ester C-O stretching vibration produces a strong absorption at approximately 1230 cm⁻¹, characteristic of the C-O bond in aromatic esters [25] [21] [26]. This band, combined with the carbonyl stretch, provides definitive identification of the methyl ester group [25] [26].

The C-S stretching vibration appears as a weak absorption around 665 cm⁻¹, reflecting the aromatic character of the C-S bond in the thiophene ring [26]. While this band is relatively weak, it provides structural confirmation of the sulfur-containing heterocycle [26].

The N-H bending vibration of the amino group occurs around 1620 cm⁻¹, overlapping with aromatic C=C stretching regions but distinguishable through intensity patterns and comparison with related compounds [25] [26]. This absorption provides additional evidence for the primary amino group [26].

Aromatic C-H bending vibrations manifest in the 900-700 cm⁻¹ region, typically appearing at 820 and 750 cm⁻¹ for substituted benzothiophenes [21] [26]. These out-of-plane bending modes provide information about the substitution pattern and can be used to confirm the regiochemistry of the compound [26].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.0120774 g/mol

Monoisotopic Mass

243.0120774 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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